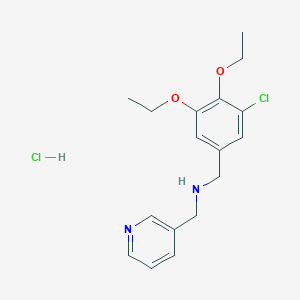

(3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds related to "(3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride" often involves multistep chemical reactions, including condensation, cyclization, and functional group transformations. The synthesis process is tailored to introduce specific functional groups, such as the chloro, diethoxybenzyl, and pyridinylmethyl moieties, into the final compound. A detailed study by Butcher et al. (2007) showcases a related molecule's synthesis, emphasizing the strategic placement of functional groups and the importance of reaction conditions in obtaining the desired product (Butcher et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by specific dihedral angles and intramolecular interactions that influence the molecule's overall geometry and stability. For instance, Butcher et al. highlighted the slight twists between functional groups around the amine moiety, contributing to a nearly planar arrangement stabilized by intramolecular hydrogen bonding (Butcher et al., 2007).

Chemical Reactions and Properties

The chemical behavior of "(3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride" involves reactions pertinent to its functional groups. This includes potential interactions with nucleophiles and electrophiles, influenced by the presence of the chloro and amine groups. The compound's reactivity can lead to ring-opening reactions, nucleophilic substitutions, and the formation of new carbon-nitrogen bonds, as demonstrated in reactions involving similar compounds (Osipov et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for understanding their behavior in different environments. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in determining these properties, as detailed in the structural analysis by Butcher et al. (Butcher et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are influenced by the compound's molecular structure. The presence of electron-withdrawing or donating groups affects its nucleophilic and electrophilic character, determining its role in chemical reactions. Insights into these properties can be gleaned from studies on similar compounds and their interactions with different chemical entities (Gazizov et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions :

- The compound plays a role in the synthesis of chromones and their hetero analogues. Sosnovskikh, Irgashev, and Barabanov (2006) demonstrated that 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones react with diethoxymethyl acetate to yield 3-(polyhaloacyl)chromones. These compounds then react with amines, indicating the potential involvement of compounds like (3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride in such reactions (Sosnovskikh, Irgashev, & Barabanov, 2006).

Molecular Structure Studies :

- Butcher, Jasinski, Mayekar, Yathirajan, and Narayana (2007) investigated the molecular structure of related compounds. They found that the chlorophenyl and methoxybenzyl groups in these molecules are twisted slightly with respect to the amine group, forming a nearly planar arrangement. This insight into molecular structure could be relevant for understanding the behavior of (3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride (Butcher et al., 2007).

Ligand Chemistry and Metal Ion Coordination :

- Liu, Wong, Rettig, and Orvig (1993) explored hexadentate N3O3 amine phenol ligands for Group 13 metal ions, including compounds similar to (3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride. These ligands were prepared and characterized by various spectroscopic methods, highlighting their potential application in the coordination of metal ions (Liu, Wong, Rettig, & Orvig, 1993).

Macrocyclic Ligand Synthesis and Complexation :

- Alcock, Balakrishnan, Berry, Moore, and Reader (1988) investigated the synthesis of penta-aza macrocyclic ligands containing single pendant coordinating 2-pyridylmethyl and 1-pyrazolylmethyl arms. Their research provides insight into the complexation behavior of similar compounds and their potential in forming metal complexes (Alcock et al., 1988).

Zinc Complex Chemistry :

- Gross and Vahrenkamp (2005) synthesized new bis(2-picolyl)(2-hydroxybenzyl)amine ligands and explored their biomimetic zinc complex chemistry. This research suggests potential applications of (3-chloro-4,5-diethoxybenzyl)(3-pyridinylmethyl)amine hydrochloride in forming similar zinc complexes (Gross & Vahrenkamp, 2005).

Eigenschaften

IUPAC Name |

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2.ClH/c1-3-21-16-9-14(8-15(18)17(16)22-4-2)12-20-11-13-6-5-7-19-10-13;/h5-10,20H,3-4,11-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMSAKHOCHWAHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aS*)-2-allyl-5-(4-methylphthalazin-1-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5577325.png)

![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)

![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)